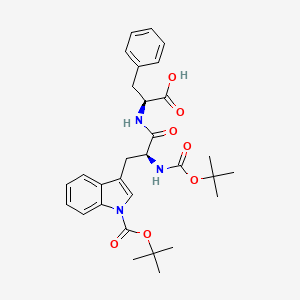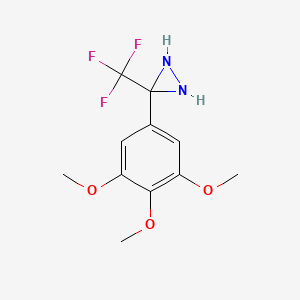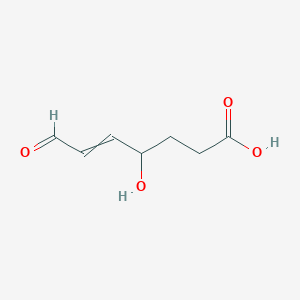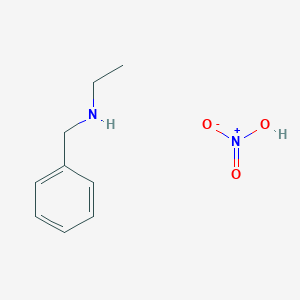
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one is a chiral morpholinone derivative with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzylethanamine nitrate typically involves the reaction of N-benzylethanamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{N-benzylethanamine} + \text{HNO}_3 \rightarrow \text{N-benzylethanamine nitrate} ]
Industrial Production Methods: Industrial production of N-benzylethanamine nitrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of high-purity reagents and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzylethanamine nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate group can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzylethanamine nitrate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. The phenyl group can interact with various receptors and enzymes, potentially modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one can be compared with other similar compounds, such as:
5-phenyl-3-propylmorpholin-2-one: Lacks the trifluoromethyl group.
3-(trifluoromethyl)morpholin-2-one: Lacks the phenyl and propyl groups.
5-phenyl-3-(trifluoromethyl)morpholin-2-one: Lacks the propyl group.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties and reactivity, distinguishing it from these similar compounds.
Eigenschaften
CAS-Nummer |
921224-79-5 |
|---|---|
Molekularformel |
C14H16F3NO2 |
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one |
InChI |
InChI=1S/C14H16F3NO2/c1-2-8-13(14(15,16)17)12(19)20-9-11(18-13)10-6-4-3-5-7-10/h3-7,11,18H,2,8-9H2,1H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
UERQLJJAXXWAGH-AAEUAGOBSA-N |
Isomerische SMILES |
CCC[C@]1(C(=O)OC[C@H](N1)C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
CCCC1(C(=O)OCC(N1)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)

![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)


![1-Methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195448.png)





![8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B14195499.png)
![Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14195504.png)
